4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride
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Overview
Description
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is a chemical compound with the CAS Number: 1423024-06-9 . It has a molecular weight of 314.64 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction was characterized as an ion-associate reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Photochemical Transformations
Research by Williams et al. (1965) delved into the photochemical behavior of 4'-amino-substituted trans-2-styrylpyridine compounds, revealing that ultraviolet irradiation led to isomerization and dimerization, highlighting the substance's potential in photochemical research applications Williams, J. L. R., Carlson, J., Adel, R. E., & Reynolds, G. (1965). Canadian Journal of Chemistry.
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized novel derivatives carrying a biologically active sulfonamide moiety, showing interesting antimicrobial activity against a range of bacteria and fungi, indicating its utility in the development of new antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry.
Block Copolymer Synthesis
Research on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers was conducted by Bütün, Armes, and Billingham (2001), showcasing the potential of these compounds in creating novel cationic diblock copolymers with reversible micellization properties Bütün, V., Armes, S., & Billingham, N. (2001). Macromolecules.
Anti-inflammatory and Antitumor Agents
Lynch et al. (2006) synthesized and studied the anti-inflammatory activity of N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline. This study contributes to understanding the structural basis for the anti-inflammatory properties of these compounds, potentially guiding the development of new nonsteroidal anti-inflammatory drugs Lynch, D., Hayer, R., Beddows, S., Howdle, J., & Thake, C. D. (2006). Journal of Heterocyclic Chemistry.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEBRNCHPMHAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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